molecular formula C18H15N3O5 B11434803 4-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-3-nitrobenzamide

4-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-3-nitrobenzamide

Cat. No.: B11434803
M. Wt: 353.3 g/mol
InChI Key: IMYAAKFGZPVUTE-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-3-nitrobenzamide is a complex organic compound with a unique structure that combines a chromenyl group with a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenyl Core: The chromenyl core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the nitrobenzoyl chloride with the chromenyl amine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl group can interact with hydrophobic pockets, while the nitrobenzamide moiety can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dinitro-N-methylaniline: Similar in structure but with two nitro groups and a different substitution pattern.

    2-amino-4-nitro-N-methylaniline: Similar in structure but with an amino group instead of a methylamino group.

Uniqueness

4-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-3-nitrobenzamide is unique due to its combination of a chromenyl core with a nitrobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

4-methyl-N-[4-(methylamino)-2-oxochromen-3-yl]-3-nitrobenzamide

InChI

InChI=1S/C18H15N3O5/c1-10-7-8-11(9-13(10)21(24)25)17(22)20-16-15(19-2)12-5-3-4-6-14(12)26-18(16)23/h3-9,19H,1-2H3,(H,20,22)

InChI Key

IMYAAKFGZPVUTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3OC2=O)NC)[N+](=O)[O-]

Origin of Product

United States

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